molecular formula C8H5N3S B113003 6-Amino-2-cyanobenzothiazole CAS No. 7724-12-1

6-Amino-2-cyanobenzothiazole

Número de catálogo B113003
Número CAS: 7724-12-1
Peso molecular: 175.21 g/mol
Clave InChI: ZOHSEULTWOYIMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Amino-2-cyanobenzothiazole (ACBT) is a versatile compound with an amine handle for straightforward derivatization . It is a key building block for the synthesis of luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations . The empirical formula of ACBT is C8H5N3S and it has a molecular weight of 175.21 .


Synthesis Analysis

ACBT can be synthesized economically and on a large scale based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method is advantageous for scaling up over previously reported routes .


Molecular Structure Analysis

The molecular structure of ACBT is represented by the SMILES string Nc1ccc2nc(sc2c1)C#N .


Chemical Reactions Analysis

Functionalized 2-cyanobenzothiazoles (CBTs), such as ACBT, are key building blocks for the synthesis of luciferins . They react rapidly and selectively with 1,2-aminothiols under physiological conditions. This selective and bioorthogonal reactivity of CBTs has been exploited in the development of the CBT ligation as a useful and fast bioorthogonal reaction .

It should be stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Bioluminescent Imaging

  • Application Summary : ACBT is a key building block for the synthesis of luciferins , substrates of natural and engineered firefly luciferases that are widely used for bioluminescence imaging (BLI) . The typical preparation of luciferins involves straightforward condensation of ACBT with D-cysteine .
  • Methods of Application : For BLI applications, luciferins are often generated in vivo from ACBT , which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds .
  • Results or Outcomes : The use of ACBT in the synthesis of luciferins has enabled more efficient and effective bioluminescent imaging, contributing to advancements in various fields of biological research .

Bioorthogonal Ligations

  • Application Summary : ACBT is used as a handle for bioorthogonal ligations . Even in the presence of other thiols and amines, ACBT reacts rapidly and selectively with 1,2-aminothiols under physiological conditions .
  • Methods of Application : This selective and bioorthogonal reactivity of ACBT has been exploited in the development of the CBT ligation as a useful and fast bioorthogonal reaction for site-specific labelling or immobilisation of proteins , either at an N-terminal cysteine residue or at a 1,2-aminothiol group incorporated into a non-natural amino acid .
  • Results or Outcomes : The use of ACBT in bioorthogonal ligations has enabled more precise and efficient protein labelling and immobilisation, contributing to advancements in protein research and bioengineering .

Safety And Hazards

ACBT is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed and causes serious eye damage . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .

Direcciones Futuras

The development of an economical and scalable synthesis of ACBT would enable studies that require larger amounts of this building block . ACBT is a particularly versatile CBT due to its amine handle for straightforward derivatization . It is a key building block for the synthesis of luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations .

Propiedades

IUPAC Name

6-amino-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHSEULTWOYIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556759
Record name 6-Amino-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-cyanobenzothiazole

CAS RN

7724-12-1
Record name 6-Amino-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-6-amino-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By adding potassium nitrate under ice cooling in concentrated sulfuric acid to commercially available 2-chlorobenzothiazole and nitrating, and then reacting the generated 2-chloro-6-nitrobenzothiazole with tin in hydrochloric acid, the nitro group is reduced to an amino group, thus deriving 2-chloro-6-aminobenzothiazole. Adding potassium cyanide thereto in an argon atmosphere in DMSO solvent and heating to reflux overnight yields 2-cyano-6-aminobenzothiazole. Allyl bromide and potassium carbonate are reacted in DMF solvent to allylate the amino group, and by aza-Claisen rearrangement, an allyl group is introduced into the 7-position. Potassium carbonate in methanol and cysteine are added and stirred, and by neutralizing with hydrochloric acid, a 7-allyl-aminoluciferin-type compound can be obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Potassium cyanide (1.29 g, 19.7 mmol) was added to dimethyl sulfoxide (DMSO, 150 mL). After argon substitution, the mixture was refluxed overnight at 135° C. with stirring. The temperature was lowered to 120° C., and Compound 3 (1.02 g, 5.55 mmol) dissolved in DMSO (20 mL) was added. After disappearance of the starting materials was confirmed by thin layer chromatography (developing solvent: ethyl acetate/n-hexane=2/1), the reaction mixture was poured into a mixed solution of 1.0 mol/L potassium dihydrogenphosphate solution (100 mL) and diethyl ether, (150 mL), and the diethyl ether layer was separated. The aqueous layer was extracted 5 times with ethyl acetate, the organic layer was mixed with the diethyl ether layer, and this organic solvent layer was washed twice with purified water and twice with saturated brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/4 to 1/2) to obtain Compound 4 as yellow solid (521 mg, 54% yield).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-cyanobenzothiazole
Reactant of Route 2
6-Amino-2-cyanobenzothiazole
Reactant of Route 3
Reactant of Route 3
6-Amino-2-cyanobenzothiazole
Reactant of Route 4
6-Amino-2-cyanobenzothiazole
Reactant of Route 5
6-Amino-2-cyanobenzothiazole
Reactant of Route 6
6-Amino-2-cyanobenzothiazole

Citations

For This Compound
62
Citations
JR Hauser, HA Beard, ME Bayana… - Beilstein Journal of …, 2016 - beilstein-journals.org
… A particularly versatile CBT is 6-amino-2-cyanobenzothiazole (ACBT), which has an amine handle for straight-forward derivatisation. Here we present an economical and scalable …
Number of citations: 18 www.beilstein-journals.org
W Wang, J Gao - The Journal of Organic Chemistry, 2019 - ACS Publications
Conjugation of 2-cyanobenzothiazole (CBT) with N-terminal cysteines (NCys) typically gives a luciferin product. We herein report an alternative reaction pathway leading to an N-…
Number of citations: 18 pubs.acs.org
AK Kovács, P Hegyes, GJ Szebeni, LI Nagy… - Frontiers in …, 2018 - frontiersin.org
… synthesis is the availability of 6-amino-2-cyanobenzothiazole in large quantities. Although the … Using this larger quantity of 6-amino-2-cyanobenzothiazole, we prepared N-Z-DEVD-aLuc …
Number of citations: 3 www.frontiersin.org
HC Wang, CC Yu, CF Liang, LD Huang… - …, 2014 - Wiley Online Library
We described a rapid site‐selective protein immobilization strategy on glass slides and magnetic nanoparticles, at either the N or C terminus, by a 2‐cyanobenzothiazole (CBT)‐…
AK Kovács, P Hegyes, GJ Szebeni, K Bogár… - International Journal of …, 2019 - Springer
… , 6-amino-2-cyanobenzothiazole (1). (As during the synthesis only a dipeptide was coupled to the 6-amino-2-cyanobenzothiazole … amino group of the 6-amino-2-cyanobenzothiazole (1), …
Number of citations: 8 link.springer.com
M Proj, N Strašek, S Pajk, D Knez… - Bioconjugate …, 2023 - ACS Publications
… In comparison to the benchmark 6-hydroxy-2-cyanobenzothiazole or 6-amino-2-cyanobenzothiazole, we provide highly selective and moderately reactive nitriles as well as highly …
Number of citations: 1 pubs.acs.org
JR Hauser - 2019 - etheses.whiterose.ac.uk
… Chapter 4 describes the development of a straightforward and readily scalable synthesis of 6-amino-2-cyanobenzothiazole via a 1,4-diazabicyclo[2.2.2]octane-catalyzed cyanation. This …
Number of citations: 2 etheses.whiterose.ac.uk
A Godinat, HM Park, SC Miller, K Cheng… - ACS chemical …, 2013 - ACS Publications
… -dependent release of free d-cysteine from the caspase 3/7 peptide substrate Asp-Glu-Val-Asp-d-Cys (DEVD-(d-Cys)) allowed selective reaction with 6-amino-2-cyanobenzothiazole (…
Number of citations: 67 pubs.acs.org
Y Yuan, G Liang - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… Rao and co-workers replaced the hydroxyl group on HCBT with an amino group (ie, 6-amino-2-cyanobenzothiazole, NCBT) and conjugated the Cys motif to the NCBT motif so that intra- …
Number of citations: 81 pubs.rsc.org
SGL Keyser, A Utz, CR Bertozzi - The Journal of organic chemistry, 2018 - ACS Publications
… Rao and co-workers found that the reaction of a 6-amino-2-cyanobenzothiazole (CBT) … with the nitrile group of an N-acylated 6-amino-2-cyanobenzothiazole would occur (Figure 1C). …
Number of citations: 17 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.